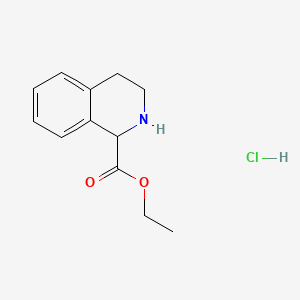![molecular formula C8H18N4 B561284 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-72-2](/img/structure/B561284.png)
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is a heterocyclic compound with the molecular formula C8H18N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine typically involves multiple steps. One notable method is the one-pot synthesis of the octahydro-2H-pyrazino[1,2-A]pyrazine core. This method involves a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the core structure . The reaction conditions include the use of specific reagents and solvents, with high-resolution mass spectrometry (HRMS) analysis to monitor the reaction mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from simpler precursors. The process may include steps such as nitro group displacement, reduction, and cyclization to form the final heterocyclic structure .
Chemical Reactions Analysis
Types of Reactions
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .
Scientific Research Applications
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes and receptors.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as ubiquitin-specific peptidase 30 and renal outer medullary potassium channel. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrazino[1,2-A]pyrazine: A similar compound with a slightly different structure.
N-Methyl-octahydro-2H-pyrazino[1,2-A]pyrazine: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness
8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an inhibitor of specific enzymes and receptors sets it apart from other similar compounds .
Properties
CAS No. |
100070-72-2 |
|---|---|
Molecular Formula |
C8H18N4 |
Molecular Weight |
170.26 |
IUPAC Name |
8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C8H18N4/c1-10-2-3-11-4-5-12(9)7-8(11)6-10/h8H,2-7,9H2,1H3 |
InChI Key |
XQRHYRJMFHYKHF-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCN(CC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)

